molecular formula C17H21N3O3S2 B2884952 N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide CAS No. 897621-93-1

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide

Cat. No.: B2884952
CAS No.: 897621-93-1
M. Wt: 379.49
InChI Key: ZQHWBKCCXYBDGK-UHFFFAOYSA-N
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Description

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a thiophene ring, a sulfonylethyl group, and a phenylpiperazine moiety. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

The primary target of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

This compound acts as an inhibitor of AChE . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . This leads to enhanced cholinergic neurotransmission, which can help alleviate symptoms of diseases characterized by reduced cholinergic activity, such as Alzheimer’s disease .

Biochemical Pathways

The action of this compound primarily affects the cholinergic pathway . By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of signals across cholinergic synapses . This can have downstream effects on various cognitive functions, including memory and attention .

Pharmacokinetics

Similar compounds have been shown to exhibit good bioavailability and to cross the blood-brain barrier effectively . These properties are crucial for drugs intended to act on the central nervous system.

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine levels in the synaptic cleft . This can result in enhanced cognitive function, particularly in individuals with conditions characterized by reduced cholinergic activity . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that affect cholinergic activity could potentially interact with this compound’s mechanism of action. Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Phenylpiperazine Intermediate: This step involves the reaction of phenylhydrazine with ethylene oxide to form 1-phenylpiperazine.

    Sulfonylation: The phenylpiperazine intermediate is then reacted with a sulfonyl chloride to introduce the sulfonylethyl group.

    Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the sulfonylated phenylpiperazine with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenylpiperazine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the specific substitution reaction but may include bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonyl group may produce a thiophene sulfide derivative.

Scientific Research Applications

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c21-17(16-7-4-13-24-16)18-8-14-25(22,23)20-11-9-19(10-12-20)15-5-2-1-3-6-15/h1-7,13H,8-12,14H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHWBKCCXYBDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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